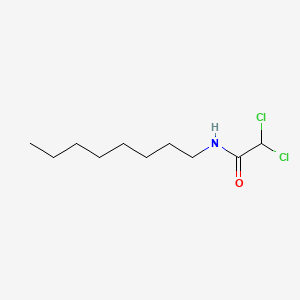

Acetamide, 2,2-dichloro-N-octyl-

Description

Such compounds are commonly used in agrochemicals, particularly as herbicides or herbicide safeners, due to their ability to inhibit enzyme activity in plants .

Properties

CAS No. |

5326-91-0 |

|---|---|

Molecular Formula |

C10H19Cl2NO |

Molecular Weight |

240.17 g/mol |

IUPAC Name |

2,2-dichloro-N-octylacetamide |

InChI |

InChI=1S/C10H19Cl2NO/c1-2-3-4-5-6-7-8-13-10(14)9(11)12/h9H,2-8H2,1H3,(H,13,14) |

InChI Key |

RLDWTQBDTBLVNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-dichloro-N-octyl- typically involves the reaction of octylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of Acetamide, 2,2-dichloro-N-octyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.

Types of Reactions:

Oxidation: Acetamide, 2,2-dichloro-N-octyl- can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: This compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of substituted acetamides with different functional groups.

Scientific Research Applications

Acetamide, 2,2-dichloro-N-octyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, 2,2-dichloro-N-octyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Acetamide, 2,2-dichloro-N-octyl- with structurally related chloroacetamides based on substituents, molecular weight, and applications:

Key Observations:

Substituent Impact on Applications: N-octyl group: Likely enhances lipophilicity compared to shorter alkyl or aromatic substituents, improving membrane permeability in biological systems. This property is critical for herbicide efficacy . Aromatic vs. Aliphatic Substituents: Compounds like 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide exhibit stronger hydrogen-bonding networks (N–H⋯O and C–H⋯O interactions), favoring crystalline stability . In contrast, aliphatic substituents (e.g., octyl, diallyl) may reduce crystallinity but increase solubility in nonpolar environments .

Biological Activity :

- Dichlormid (N,N-diallyl-2,2-dichloroacetamide) acts as a herbicide safener by enhancing crop tolerance to herbicides through metabolic detoxification .

- Alachlor and related chloroacetamides inhibit very-long-chain fatty acid (VLCFA) synthesis in weeds, disrupting seedling growth . The octyl chain in Acetamide, 2,2-dichloro-N-octyl- may similarly target lipid biosynthesis pathways.

Environmental and Toxicological Profiles :

- Chloroacetamides with aromatic groups (e.g., 2,6-dimethylphenyl) exhibit lower volatility but higher soil adsorption, reducing groundwater contamination risks .

- Aliphatic derivatives like Dichlormid are more prone to hydrolysis and microbial degradation, minimizing persistence in the environment .

Research Findings and Data Trends

Synthetic Routes :

- Chloroacetamides are typically synthesized via nucleophilic substitution between chloroacetyl chloride and amines. For example, Dichlormid is produced from dichloroacetyl chloride and diallylamine . The octyl analog would follow a similar pathway using octylamine.

Structural Prioritization in Agrochemical Design :

- highlights the prioritization of structurally similar chloroacetamides (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) based on substituent effects on bioactivity and environmental fate. The octyl group’s balance of lipophilicity and biodegradability positions it as a candidate for optimized herbicidal formulations .

Crystallographic Insights :

- X-ray studies of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide reveal planar acetamide groups and intermolecular hydrogen bonding, which stabilize the crystal lattice. Such data inform the design of analogs with tailored physical properties .

Biological Activity

Acetamide, 2,2-dichloro-N-octyl- (CAS No. 5326-91-0) is an organic compound with significant biological activity attributed to its unique structural characteristics. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

Acetamide, 2,2-dichloro-N-octyl- has the molecular formula . Its structure includes:

- Amine Group : Facilitates hydrogen bonding with biological targets.

- Octyl Group : Enhances hydrophobic interactions.

- Dichloro Substituents : Contributes to its reactivity and biological interactions.

These features make it a candidate for various pharmacological applications, particularly in antimicrobial activity.

Antimicrobial Properties

Research indicates that acetamide derivatives exhibit potent antimicrobial activity. The presence of chlorine atoms significantly enhances this activity. For instance, studies have shown that:

- Minimum Inhibitory Concentration (MIC) : The MIC of acetamide derivatives against Klebsiella pneumoniae was evaluated, revealing that compounds with chlorine substituents had improved antibacterial effects compared to their non-chlorinated counterparts .

- Time-Kill Kinetics : A compound similar to acetamide, 2,2-dichloro-N-octyl-, demonstrated bactericidal activity against K. pneumoniae, achieving a significant reduction in colony-forming units (CFU) within hours of exposure .

Cytotoxicity and Safety Profiles

The cytotoxicity of acetamide derivatives has been assessed through various studies. Results indicate favorable safety profiles for future in vivo tests. For example:

- A study evaluating the cytotoxic effects of acetamide derivatives found that while some showed moderate toxicity, others were deemed safe for further pharmacological exploration .

Comparative Analysis with Related Compounds

To contextualize the biological activity of acetamide, 2,2-dichloro-N-octyl-, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Acetamide, N-octyl | Lacks amino group | Less reactive due to absence of amino group |

| N-Methylacetamide | Contains a methyl group instead of octyl | More polar; different solubility characteristics |

| N,N-Dimethylacetamide | Features two methyl groups | More polar; lower hydrophobicity compared to acetamide, 2,2-dichloro-N-octyl- |

Case Studies and Research Findings

- Study on Antibacterial Activity : A comprehensive study evaluated thirteen different acetamides using agar diffusion methodology. The results showed inhibition zones ranging from 7 to 36 mm against various bacterial strains including E. coli and S. aureus, indicating strong antibacterial potential across the board .

- Mechanism of Action : The addition of chlorine atoms in acetamides has been linked to enhanced binding affinity to bacterial enzymes such as penicillin-binding proteins, promoting cell lysis and increasing the efficacy of these compounds as antimicrobial agents .

- Pharmacokinetic Profiles : Acetamide derivatives have shown promising pharmacokinetic properties suitable for oral administration, highlighting their potential for therapeutic applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.